4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a nitro group and a chlorophenyl group, makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Synthesis of the Pyrazole Ring: The next step involves the formation of the pyrazole ring by reacting 4-nitro-1H-pyrazole with an appropriate precursor.
Coupling Reaction: The final step involves the coupling of the 3-chlorophenylpiperazine intermediate with the pyrazole derivative in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Cyclization: Conditions may involve the use of strong acids or bases to facilitate ring closure.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chlorophenyl Group: Formation of various substituted derivatives.
Cyclization: Formation of fused ring systems.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Pharmaceutical Research: Development of new therapeutic agents based on its structure.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyrimidine ring, along with the presence of both a nitro group and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O2/c1-13-9-17(22-18(21-13)25-12-16(11-20-25)26(27)28)24-7-5-23(6-8-24)15-4-2-3-14(19)10-15/h2-4,9-12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURULXVRCUSDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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